3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol
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Overview
Description
3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl groups and a propanol side chain.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and functional groups . The compound’s interaction with its targets leads to changes in the biochemical processes of the cell, resulting in its therapeutic effects.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth, among others.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the results of action could range from reduced inflammation and pain relief to inhibition of microbial growth or tumor cell proliferation .
Biochemical Analysis
Biochemical Properties
The thiazole ring, which is a key component of 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol, has been associated with a wide range of biochemical properties . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to exhibit important anti-promastigote activity, which could suggest potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
A study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for thiazole derivatives . This could imply that 3-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol may exert its effects at the molecular level through binding interactions with this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the condensation of appropriate thioamide and aldehyde precursors under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propanone.
Reduction: Formation of 3-[(2Z)-4-phenyl-2-(phenylamino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group.
4-Iodobenzoic acid: Contains an aromatic ring with an iodine substituent.
Thiazole derivatives: Other compounds with a thiazole ring structure.
Uniqueness
3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is unique due to its combination of a thiazole ring, phenyl groups, and a propanol side chain. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-13-7-12-20-17(15-8-3-1-4-9-15)14-22-18(20)19-16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEPOAQUAHTDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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